N-(4-chloro-2-fluorophenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound features a pyrido[2,3-d]pyrimidin-4-one core fused with a pyridine and pyrimidine ring system. Key structural elements include:
- Substituents: A 4-chloro-2-fluorophenyl group attached via an acetamide linker. A 4-methylbenzyl (p-tolylmethyl) group at position 3 of the pyrido-pyrimidinone core. A sulfanyl (thioether) bridge connecting the acetamide to position 2 of the heterocyclic core.
The molecule’s molecular formula is C₂₃H₁₇ClFN₃O₂S, with a molecular weight of 453.92 g/mol. Its design combines halogenated aromatic groups and a sulfur-containing linker, which are common in bioactive molecules targeting enzymes or receptors requiring hydrophobic and hydrogen-bonding interactions .
Properties
Molecular Formula |
C23H18ClFN4O2S |
|---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[3-[(4-methylphenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H18ClFN4O2S/c1-14-4-6-15(7-5-14)12-29-22(31)17-3-2-10-26-21(17)28-23(29)32-13-20(30)27-19-9-8-16(24)11-18(19)25/h2-11H,12-13H2,1H3,(H,27,30) |
InChI Key |
QQKSBMFHTLVYMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC(=O)NC4=C(C=C(C=C4)Cl)F |
Origin of Product |
United States |
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. Its structure suggests various biological activities, particularly in the realms of oncology and neuropharmacology. This article explores its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C22H17ClFN3O2S2
- Molecular Weight : 473.97 g/mol
The presence of a chlorofluorophenyl group and a pyrido[2,3-d]pyrimidin moiety suggests that this compound may interact with various biological targets.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, furanopyrimidine derivatives have shown dual inhibition of MER and AXL kinases, which are implicated in tumor progression and immune modulation.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Target Kinases | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | MER/AXL | 50 | |
| Compound B | MER/AXL | 30 | |
| N-(4-chloro-2-fluorophenyl)-... | TBD | TBD | TBD |
Neuropharmacological Effects
The compound's structural analogs have been studied for their effects on neurotransmitter systems. Inhibitors targeting acetylcholinesterase (AChE) have been noted to exhibit neuroprotective effects.
Table 2: Cholinesterase Inhibition Data
| Compound Name | AChE IC50 (µM) | BChE IC50 (µM) | Reference |
|---|---|---|---|
| Compound C | 10.4 | 7.7 | |
| Compound D | 18.1 | 15.6 | |
| N-(4-chloro-2-fluorophenyl)-... | TBD | TBD | TBD |
The proposed mechanism of action for N-(4-chloro-2-fluorophenyl)-... involves interactions with specific kinases and enzymes:
- Kinase Inhibition : The compound may inhibit critical pathways involved in cell proliferation and survival.
- Neurotransmitter Modulation : It may enhance cholinergic signaling through AChE inhibition.
Case Studies
-
Study on Antitumor Efficacy : A recent study explored the effects of similar compounds on tumor-bearing mice models, demonstrating significant reductions in tumor size and improved survival rates.
- Findings : The treatment led to a decrease in pro-tumor macrophages and an increase in cytotoxic T-cell populations, indicating an immune-modulatory effect.
-
Neuroprotective Study : Another investigation focused on the neuroprotective properties of related compounds against neurodegenerative diseases.
- Results : The compounds exhibited significant inhibition of AChE, suggesting potential benefits in conditions like Alzheimer's disease.
Comparison with Similar Compounds
Key Observations :
- Chromeno-pyrimidine cores (e.g., ) increase planarity and rigidity, which may enhance binding to flat enzymatic pockets.
- Pyrimido-indole cores (e.g., ) expand the aromatic system, likely improving π-π stacking interactions but reducing solubility.
Substituent Effects
Variations in aryl and alkyl substituents significantly influence physicochemical and pharmacological properties:
Halogenation Patterns
- Target Compound : 4-chloro-2-fluorophenyl group combines meta-chloro and ortho-fluoro substituents, balancing steric bulk and electronegativity.
Alkyl/Aryl Substituents
- Target Compound : 4-Methylbenzyl (p-tolylmethyl) group provides moderate hydrophobicity.
- Compound : 4-Methoxyphenyl substituent introduces an electron-donating group, improving solubility but possibly reducing membrane permeability .
- Compound : Trifluoromethylphenyl group adds strong electron-withdrawing effects, which may improve resistance to oxidative metabolism .
Molecular Weight and Drug-Likeness
All compounds fall within a molecular weight range of 439–533 g/mol , adhering to Lipinski’s rule of five (MW < 500 g/mol). However, the pyrimido-indole derivative () exceeds this threshold slightly, which may limit oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
